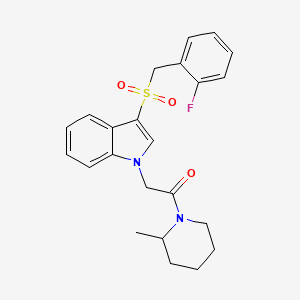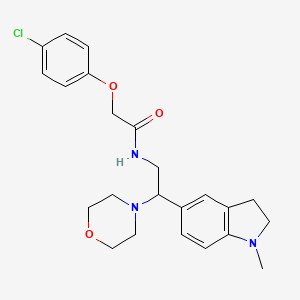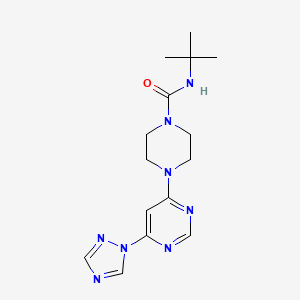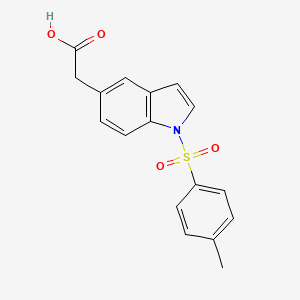
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cycloaddition Reactions and Synthesis of Piperidin-4-ones
Research by Liu et al. (2013) presents a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones through cycloaddition reactions, highlighting the significance of sulfonylimines in synthesizing complex molecular structures with high stereocontrol (Liu et al., 2013). This methodological approach underscores the potential of utilizing sulfonyl-containing compounds, similar to the query compound, in the synthesis of piperidine derivatives, which are pivotal in medicinal chemistry for their biological activities.
Nucleophilic Fluoroalkylation Reactions
Ni, Zhang, and Hu (2008) explored the nucleophilic fluoroalkylation of α,β-enones, arynes, and activated alkynes with fluorinated sulfones, demonstrating the pivotal role of the hard/soft nature of carbanions in regulating reaction pathways (Ni, Zhang, & Hu, 2008). This study suggests that compounds with fluorobenzyl and sulfonyl motifs, akin to the compound of interest, might be effectively employed in fluoroalkylation reactions, enhancing the synthesis of fluorinated organic molecules with diverse applications in pharmaceuticals and materials science.
Sulfonylation and Functionalization of Aromatic Compounds
A study by Zhang et al. (2018) on the efficient KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water presents a rapid method for sulfonylation, using readily available sulfur sources for good to excellent yields (Zhang et al., 2018). This indicates that sulfonyl groups, similar to those in the target compound, can be strategically incorporated into aromatic systems, offering pathways for the synthesis of sulfonylated indoles with potential applications in drug discovery and development.
Sulfonyl Hydrazones as Enzyme Inhibitors
Research by Abid et al. (2017) discovered sulfonyl hydrazones derived from 3-formylchromone as effective, non-selective inhibitors of monoamine oxidases (MAO-A and MAO-B), with compounds synthesized by simple condensation exhibiting low micro-molar range IC50 values (Abid et al., 2017). This study showcases the therapeutic potential of sulfonyl-containing compounds in the design of enzyme inhibitors, suggesting a possible avenue for the application of the query compound in neuropsychiatric disorder management.
作用機序
Target of action
The compound belongs to the class of indole derivatives . Indole derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels. The specific target of this compound would depend on its exact structure and functional groups.
Mode of action
Indole derivatives typically exert their effects by binding to their target proteins and modulating their activity . The exact mode of action of this compound would depend on its specific target and the nature of its interaction with that target.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . These could include signaling pathways, metabolic pathways, or regulatory pathways.
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For indole derivatives, these effects can range from changes in cell signaling and gene expression to effects on cell growth and survival .
特性
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-17-8-6-7-13-26(17)23(27)15-25-14-22(19-10-3-5-12-21(19)25)30(28,29)16-18-9-2-4-11-20(18)24/h2-5,9-12,14,17H,6-8,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAIJTHQANZJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)
![2-[(4-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2518615.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)
![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)
![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)

![N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2518630.png)





![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)